molecular formula C9H8F2O3 B12335562 3,4-Difluoro-2-methoxy-5-methylbenzoic acid

3,4-Difluoro-2-methoxy-5-methylbenzoic acid

Cat. No.: B12335562
M. Wt: 202.15 g/mol
InChI Key: JLNZZRGAIHIAPL-UHFFFAOYSA-N
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Description

3,4-Difluoro-2-methoxy-5-methylbenzoic acid is an organic compound with the molecular formula C9H8F2O3 and a molecular weight of 202.15 g/mol It is a derivative of benzoic acid, characterized by the presence of two fluorine atoms, a methoxy group, and a methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of 3,4-Difluoro-2-methoxy-5-methylbenzoic acid may involve large-scale synthesis using similar coupling reactions. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-2-methoxy-5-methylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the benzene ring .

Mechanism of Action

The mechanism of action of 3,4-Difluoro-2-methoxy-5-methylbenzoic acid depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of fluorine atoms enhances its reactivity and stability, making it valuable in various chemical and biological applications .

Properties

Molecular Formula

C9H8F2O3

Molecular Weight

202.15 g/mol

IUPAC Name

3,4-difluoro-2-methoxy-5-methylbenzoic acid

InChI

InChI=1S/C9H8F2O3/c1-4-3-5(9(12)13)8(14-2)7(11)6(4)10/h3H,1-2H3,(H,12,13)

InChI Key

JLNZZRGAIHIAPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1F)F)OC)C(=O)O

Origin of Product

United States

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